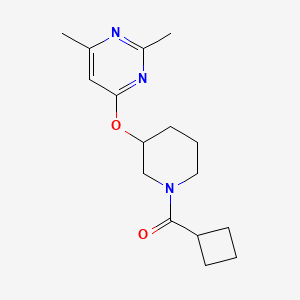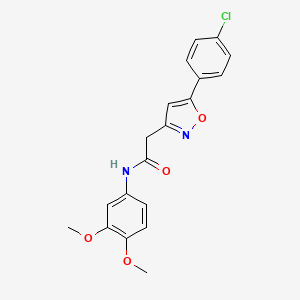
Cyclobutyl(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobutyl(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a cyclic amide that belongs to the class of piperidine derivatives. This compound is synthesized through a specific method, and its mechanism of action, biochemical and physiological effects, and limitations for lab experiments are well-understood. In
Applications De Recherche Scientifique
Antibacterial and Antitubercular Applications
Compounds with structures incorporating elements similar to "Cyclobutyl(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone" have been investigated for their antibacterial properties. Specifically, research has demonstrated the efficacy of certain oxazolidinones and thiosemicarbazones against gram-positive pathogens, including methicillin-resistant Staphylococcus aureus and Mycobacterium tuberculosis, suggesting potential for these compounds in developing new antibacterial and antitubercular agents (Tucker et al., 1998); (Sriram et al., 2006).
Synthetic Methodology and Chemical Synthesis
The chemical synthesis of complex molecules, including those with medicinal properties, often involves the creation and manipulation of cyclobutyl and pyrimidinone structures. Research in this area has led to the development of new synthetic methodologies, such as the Bohlmann-Rahtz heteroannulation for constructing dimethyl sulfomycinamate, a compound related to thiopeptide antibiotics (Bagley et al., 2005).
Pharmacokinetics and Drug Metabolism
Understanding the metabolism, excretion, and pharmacokinetics of compounds structurally related to "Cyclobutyl(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone" is critical for drug development. Studies have detailed the disposition of certain dipeptidyl peptidase inhibitors in rats, dogs, and humans, offering insights into how similar compounds might be processed within the body (Sharma et al., 2012).
Antimicrobial and Antifungal Activity
The synthesis of pyrimidinone and oxazinone derivatives, using specific starting materials, has led to compounds with notable antimicrobial and antifungal activities. Such studies provide a foundation for the development of new drugs targeting a range of microbial pathogens (Hossan et al., 2012).
Propriétés
IUPAC Name |
cyclobutyl-[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-11-9-15(18-12(2)17-11)21-14-7-4-8-19(10-14)16(20)13-5-3-6-13/h9,13-14H,3-8,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYGVKIFKPIIRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)C3CCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(2-hydroxyethyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2360076.png)
![Methyl 3-(2-(thiophen-2-yl)quinoline-4-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2360077.png)







![[2-Tert-butyl-5-methyl-4-(4-methylphenyl)sulfanylpyrazol-3-yl] 3-bromobenzoate](/img/structure/B2360089.png)



![(Z)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)but-2-enamide](/img/structure/B2360093.png)